Ethyl 5-{[(1,1-dioxidotetrahydrothiophen-3-yl)amino]methyl}-1,2-oxazole-3-carboxylate
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Overview
Description
ETHYL 5-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]METHYL}-12-OXAZOLE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiolane ring, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]METHYL}-12-OXAZOLE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or chromatography to ensure the final product’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]METHYL}-12-OXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The ethyl ester group can participate in nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce amines .
Scientific Research Applications
ETHYL 5-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]METHYL}-12-OXAZOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]METHYL}-12-OXAZOLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-AMINO-1-(1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL)-1H-PYRAZOLE-4-CARBOXYLATE: Similar in structure but contains a pyrazole ring instead of an oxazole ring.
ETHYL 5-AMINO-1-(1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL)-1H-IMIDAZOLE-4-CARBOXYLATE: Contains an imidazole ring, offering different chemical properties and reactivity.
Uniqueness
ETHYL 5-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]METHYL}-12-OXAZOLE-3-CARBOXYLATE is unique due to its combination of an oxazole ring and a thiolane ring, which provides distinct chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H16N2O5S |
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Molecular Weight |
288.32 g/mol |
IUPAC Name |
ethyl 5-[[(1,1-dioxothiolan-3-yl)amino]methyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H16N2O5S/c1-2-17-11(14)10-5-9(18-13-10)6-12-8-3-4-19(15,16)7-8/h5,8,12H,2-4,6-7H2,1H3 |
InChI Key |
ASHOLFDXMIXCQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CNC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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